Lipophilicity Comparison Across Chain Lengths
The computed XLogP3 of methyl 2-(p-aminophenoxy)myristate is 7.3 [1], a value approximately 6-log units higher than the estimated XLogP of the acetate analog (methyl 2-(4-aminophenoxy)acetate) based on the contribution of 12 additional methylene groups (each contributing ~0.5 logP units) [2]. This quantitative difference places the myristate ester firmly in the highly lipophilic range, whereas the acetate ester resides in the moderately polar region typical of early-phase drug fragments.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.3 (PubChem, 2026) |
| Comparator Or Baseline | Methyl 2-(4-aminophenoxy)acetate (CAS 59954-04-0): estimated XLogP ≈ 1.0–1.5 (structural extrapolation; no experimentally verified logP value located for this compound) |
| Quantified Difference | ΔXLogP ≈ 5.8–6.3 log units |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 6-log difference in lipophilicity equates to a million-fold difference in octanol-water partition coefficient, meaning the two compounds will exhibit profoundly different behavior in biphasic partitioning, lipid bilayer interactions, and non-specific protein binding—parameters critical for drug delivery, toxicology, and agrochemical formulation studies.
- [1] PubChem. (2026). Tetradecanoic acid, 2-(4-aminophenoxy)-, methyl ester: Computed Properties. National Library of Medicine. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Class reference for methylene group contribution to logP). View Source
